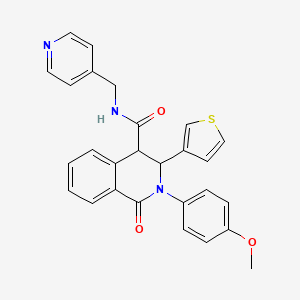

2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide

Description

This compound features a 3,4-dihydroisoquinoline core modified with three key substituents:

- 2-(4-Methoxyphenyl): An electron-rich aromatic group that may enhance solubility and influence π-π stacking interactions.

- N-(Pyridin-4-ylmethyl) carboxamide: A polar substituent that could improve target binding via hydrogen bonding or coordination with metal ions.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3S/c1-33-21-8-6-20(7-9-21)30-25(19-12-15-34-17-19)24(22-4-2-3-5-23(22)27(30)32)26(31)29-16-18-10-13-28-14-11-18/h2-15,17,24-25H,16H2,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDRWBJVJJDGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC=NC=C4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dihydroisoquinoline Core: This step involves the cyclization of appropriate precursors to form the dihydroisoquinoline skeleton.

Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

Attachment of the Pyridinylmethyl Group: This step often involves nucleophilic substitution reactions.

Incorporation of the Thiophenyl Group: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the potential of 2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer therapy, particularly for cancers with defective DNA repair mechanisms. A study demonstrated that this compound exhibited significant inhibitory activity against PARP1 and PARP2 in vitro, with an IC50 value of 156 nM for PARP1, indicating its potential as an anticancer agent comparable to existing drugs like Olaparib .

Neuroprotective Effects

Isoquinoline derivatives have been explored for their neuroprotective properties. The compound's structural features suggest it may interact with neuroreceptors or modulate neuroinflammatory pathways. Preliminary studies indicate that derivatives of isoquinoline can offer protection against neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells .

Anti-inflammatory Properties

Compounds similar to this compound have shown promise in reducing inflammation. The presence of the thiophene ring may enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of Isoquinoline Core : Utilizing homophthalic anhydrides and amines through modified Castagnoli-Cushman reactions.

- Substitution Reactions : Introducing methoxy and pyridine groups via nucleophilic substitution or coupling reactions.

- Final Amide Formation : Amidation reactions to achieve the final carboxamide structure.

These synthetic pathways are crucial for optimizing yield and purity while allowing for the introduction of various substituents to enhance biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for drug development. Studies have shown that modifications at specific positions on the isoquinoline scaffold can significantly affect biological potency. For instance:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 4-Methoxy Group | Electron-donating | Increases potency |

| Pyridine Ring | Variation in position | Alters binding affinity |

| Thiophene Ring | Presence/absence | Modulates anti-inflammatory effects |

This table summarizes how different modifications can influence the compound's efficacy as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect protein-protein interactions.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key Observations :

- The target compound’s methoxyphenyl and thiophene groups contrast with the trifluoroethyl and cyano-fluorophenyl substituents in , which are more electron-withdrawing and lipophilic.

- The thiazolidinone ring in replaces the dihydroisoquinoline entirely, emphasizing conformational flexibility.

Biological Activity

The compound 2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide, also referred to as a derivative of isoquinoline, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 387.43 g/mol. The structure includes a methoxyphenyl group, a pyridinylmethyl moiety, and a thiophenyl component, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that isoquinoline derivatives possess significant anticancer properties. For instance, a series of isoquinoline derivatives were evaluated using the MTT cytotoxicity assay in HeLa and HEK-293T cells. The compound demonstrated potential as an anticancer agent, showing superior efficacy when incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. Research has shown that certain isoquinoline derivatives can inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. Inhibition of MPO was observed to be time-dependent and irreversible, suggesting that the compound may offer therapeutic benefits in conditions where MPO plays a detrimental role .

Antimicrobial Activity

The antimicrobial properties of isoquinoline derivatives have been explored as well. A study highlighted the synthesis and testing of new compounds for their antibacterial and antifungal activities. The results indicated that specific derivatives exhibit potent antimicrobial effects, which could be beneficial in developing new antibiotics .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interactions between the methoxyphenyl group and various cellular targets may play a crucial role in its anticancer and antimicrobial activities.

Case Studies

| Study | Findings | |

|---|---|---|

| Anticancer Activity | Compound demonstrated cytotoxic effects in HeLa cells. | Suggests potential as an anticancer agent. |

| Enzyme Inhibition | Inhibition of MPO was observed in vitro. | Indicates therapeutic potential in inflammatory diseases. |

| Antimicrobial Effects | New derivatives showed significant antibacterial activity. | Highlights the need for further development as antibiotics. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.